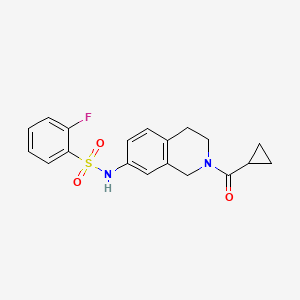

N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-fluorobenzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

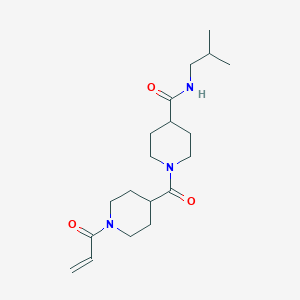

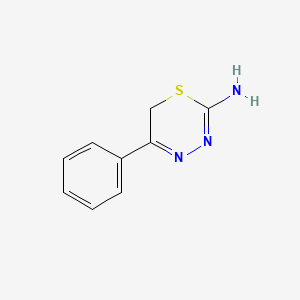

The molecular structure of this compound, based on its name, would be quite complex. It would include a tetrahydroisoquinoline ring (a bicyclic structure with a nitrogen atom), a cyclopropane ring (a three-membered carbon ring), and a benzenesulfonamide moiety (a benzene ring attached to a sulfonamide group) with a fluorine atom attached to the benzene ring .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. The electron-rich nitrogen in the tetrahydroisoquinoline could potentially act as a nucleophile. The carbonyl group could be involved in various reactions such as nucleophilic addition or reduction. The sulfonamide group might participate in substitution or elimination reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For instance, the presence of polar functional groups like sulfonamide and carbonyl could enhance its solubility in polar solvents. The aromatic ring could contribute to its UV-visible absorption spectrum .Aplicaciones Científicas De Investigación

Carbonic Anhydrase Inhibition

Research has identified derivatives of benzenesulfonamide with modifications on cycloalkylamine nuclei as potent inhibitors of human carbonic anhydrase II and VII, demonstrating their potential in designing new isoform-selective inhibitors for therapeutic applications. These derivatives have shown remarkable inhibition in the subnanomolar range, highlighting the structural framework's importance in enzyme inhibition and the potential for further investigation into selective and potent inhibitors (Buemi et al., 2019).

Cyanation of C-H Bonds

The cyanation of chelation-assisted C-H bonds using N-cyano-N-phenyl-p-methylbenzenesulfonamide has been explored, allowing the synthesis of various benzonitrile derivatives. This methodology underscores the utility of sulfonamide derivatives in facilitating bond activation and functionalization, potentially leading to the synthesis of complex organic molecules with high yields (Chaitanya et al., 2013).

Mecanismo De Acción

Without specific context, it’s difficult to predict the exact mechanism of action of this compound. If it’s intended to be a drug, its mechanism would depend on its specific molecular targets in the body. The compound could potentially interact with biological macromolecules (like proteins or DNA) via its various functional groups .

Direcciones Futuras

The future research directions for this compound could be vast and would depend on its intended use. If it’s a potential drug, studies could focus on optimizing its synthesis, improving its pharmacokinetics and pharmacodynamics, and assessing its efficacy and safety in preclinical and clinical trials .

Propiedades

IUPAC Name |

N-[2-(cyclopropanecarbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-2-fluorobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19FN2O3S/c20-17-3-1-2-4-18(17)26(24,25)21-16-8-7-13-9-10-22(12-15(13)11-16)19(23)14-5-6-14/h1-4,7-8,11,14,21H,5-6,9-10,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVJWMFMKDHIKTI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)N2CCC3=C(C2)C=C(C=C3)NS(=O)(=O)C4=CC=CC=C4F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-fluorobenzenesulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl 5-azaspiro[3.5]nonan-8-ylcarbamate](/img/structure/B2719117.png)

![Ethyl 3-{[(chloroacetyl)amino]methyl}-4-methylbenzoate](/img/structure/B2719120.png)

![4-acetyl-N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2719121.png)

![3-isobutyl-1,6,7-trimethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2719130.png)

![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-(4-fluorophenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2719137.png)